alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

Catalog No.
S866235
CAS No.
1334177-82-0
M.F
C39H54O11S
M. Wt
730.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-...

CAS Number

1334177-82-0

Product Name

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C39H54O11S

Molecular Weight

730.9 g/mol

InChI

InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41)

InChI Key

COBJVDSZNHAETA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid is a synthetic compound characterized by its complex molecular structure, with a molecular formula of C39H54O11S and a molecular weight of approximately 730.9 g/mol. This compound features a thioether linkage and an octa(ethylene glycol) chain, which contributes to its solubility and biocompatibility, making it a valuable candidate in various research applications. Its structure includes a methoxytrityl group, enhancing its stability and functionality in

MMT-PEG8-COOH itself does not have a specific mechanism of action. Its primary function is to serve as a linker molecule for attaching other biomolecules (such as drugs, proteins, or nanoparticles) to target sites. The mechanism of action depends on the specific application and the conjugated biomolecule [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal regulations.

Bioconjugation Agent

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid (MMT-S-dPEG(8)-COOH), also known as MMT linker or MMT PEG linker, is a bifunctional molecule commonly used in bioconjugation reactions []. Bioconjugation refers to the chemical linking of biological molecules, such as proteins, peptides, and nucleic acids, to synthetic molecules []. MMT-S-dPEG(8)-COOH serves two key purposes in this process:

  • Thiol group for conjugation: The molecule possesses a thiol (sulfhydryl, -SH) group at one end, which can readily react with various functional groups on biomolecules to form a stable bond []. This allows for the attachment of the MMT linker to the biological target.
  • PEGylated spacer: The molecule also contains a long, hydrophilic chain of eight ethylene glycol units (PEG) in the middle. PEGylation, the addition of PEG chains, is a technique frequently employed to improve the water solubility, stability, and biocompatibility of biomolecules []. The PEG spacer in MMT-S-dPEG(8)-COOH helps prevent aggregation of the conjugated biomolecule and reduces its immunogenicity (the ability to trigger an immune response) [, ].

Cleavable linker:

A unique characteristic of MMT-S-dPEG(8)-COOH is the presence of a photocleavable 4-methoxytrityl (MMT) group at the other end. The MMT group can be cleaved upon exposure to ultraviolet (UV) light, releasing the conjugated biomolecule from the linker []. This property makes MMT-S-dPEG(8)-COOH a valuable tool for applications where controlled release of the biomolecule is desired. For instance, researchers can use it to temporarily attach a drug molecule to a carrier particle for targeted delivery and then trigger its release at the target site using UV light.

Applications

Due to its combination of bioconjugation and controlled release functionalities, MMT-S-dPEG(8)-COOH finds applications in various scientific research fields, including:

  • Drug delivery: As mentioned earlier, MMT-S-dPEG(8)-COOH can be used to create drug conjugates for targeted delivery applications.
  • Protein engineering: Researchers can employ MMT-S-dPEG(8)-COOH to modify proteins with PEG chains to enhance their stability and reduce immunogenicity.
  • Nucleic acid delivery: The linker can be used to attach nucleic acids (like DNA or siRNA) to carriers for gene therapy or other applications.
  • Biosensing: MMT-S-dPEG(8)-COOH can be utilized to create biosensors by linking biorecognition molecules (like antibodies) to a transducer surface.
, primarily due to the presence of functional groups such as carboxylic acid and thioether. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful in creating conjugates with other biomolecules.
  • Thiol-Ene Reaction: The thioether can engage in thiol-ene click chemistry, allowing for the formation of stable linkages with various substrates.
  • Nucleophilic Substitution: The methoxytrityl group can be cleaved under acidic conditions, enabling the introduction of other functional groups .

Research indicates that alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid exhibits significant biological activity, particularly in the realm of drug delivery systems. Studies have shown that polyethylene glycol conjugates can enhance the solubility and stability of therapeutic agents while reducing toxicity. For instance, work by Rodrigues et al. (2006) demonstrated a correlation between the acid-sensitivity of polyethylene glycol linkers and their antiproliferative activity against cancer cells .

Synthesis of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid typically involves several steps:

  • Preparation of Octa(ethylene glycol): This can be achieved through polymerization methods.
  • Thioether Formation: Reaction of octa(ethylene glycol) with a suitable thiol compound to introduce the thioether linkage.
  • Methoxytritylation: The introduction of the methoxytrityl group is performed using trityl chloride or similar reagents under basic conditions.
  • Carboxylation: Finally, the terminal carboxylic acid group is introduced through oxidation or direct carboxylation methods .

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid finds applications in various fields:

  • Drug Delivery Systems: Its biocompatibility makes it suitable for formulating drug conjugates that enhance therapeutic efficacy.
  • Biomaterials: Used in developing hydrogels and scaffolds for tissue engineering due to its hydrophilic nature.
  • Chemical Biology: Serves as a versatile building block for synthesizing complex biomolecules and studying protein interactions .

Studies on interaction properties reveal that this compound can form stable complexes with proteins and nucleic acids, enhancing their solubility and stability in physiological conditions. Its ability to modify surfaces for improved biocompatibility has been explored in various biomaterial applications. Interaction studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics .

Several compounds share structural similarities with alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Alpha-(4-Methoxyphenyl)thio-octa(ethylene glycol)-omega-propionic acidSimilar thioether and ethylene glycol chainDifferent aromatic substituent affecting properties
Polyethylene glycol-thiopropionic acidLacks the methoxytrityl groupSimpler structure; often used in drug formulations
Alpha-(2-Hydroxyethyl)thio-octa(ethylene glycol)-omega-propionic acidContains hydroxyl group instead of methoxytritylEnhanced hydrophilicity; different interaction profile

The uniqueness of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid lies in its combination of hydrophilicity from the ethylene glycol units and the stability conferred by the methoxytrityl group, making it particularly effective in biomedical applications .

The primary retrosynthetic disconnections focus on the major structural elements: the thioether linkage, the polyethylene glycol chain, and the terminal carboxylic acid functionality. The most productive disconnection involves cleavage of the thioether bond between the methoxytrityl-protected sulfur and the ethylene glycol chain [3]. This disconnection reveals two key synthons: a 4-methoxytrityl thiol equivalent and an octa(ethylene glycol) derivative bearing an appropriate leaving group.

A secondary disconnection strategy involves the ester linkage connecting the polyethylene glycol chain to the propionic acid terminus. This approach suggests the coupling of a hydroxyl-terminated octa(ethylene glycol) with a carboxylic acid derivative [3]. The retrosynthetic analysis also considers functional group interconversions, particularly the introduction and removal of the methoxytrityl protecting group, which serves as a crucial element for synthetic planning.

The complexity of the polyethylene glycol chain necessitates consideration of iterative approaches versus convergent strategies. The octaethylene glycol portion can be approached through stepwise ethylene oxide addition or by coupling preformed shorter oligoethylene glycol units [3]. Each approach presents distinct advantages in terms of regioselectivity and overall synthetic efficiency.

Primary Synthesis Routes

Williamson Ether Synthesis Approaches

The Williamson ether synthesis represents a fundamental methodology for constructing ether linkages within the polyethylene glycol framework [4] [5]. This approach utilizes the nucleophilic substitution of alkyl halides by alkoxide anions under basic conditions. For the synthesis of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, the Williamson approach can be employed at multiple stages of the synthesis.

The reaction typically proceeds under concentrated alkaline conditions, with potassium hydroxide or sodium hydroxide serving as the base [4]. Phase transfer catalysis using polyethylene glycols themselves has been demonstrated to enhance reaction efficiency significantly [5]. Studies have shown that higher molecular weight polyethylene glycols exhibit superior catalytic effects due to their enhanced ability to coordinate alkali metal cations [5].

Temperature optimization plays a critical role in Williamson ether synthesis for polyethylene glycol derivatives. While elevated temperatures generally favor reaction rates, careful control is necessary to prevent decomposition of sensitive functional groups [4]. The choice of solvent system significantly impacts both reaction efficiency and selectivity, with dimethylformamide and dimethyl sulfoxide often providing optimal results for complex substrates.

The regioselectivity of Williamson ether formation becomes particularly important when multiple hydroxyl groups are present. Sequential protection and deprotection strategies may be required to achieve the desired connectivity pattern [4]. The use of phase transfer catalysts not only enhances reaction rates but also improves yields by facilitating better contact between the organic and aqueous phases.

Thiol-Based Coupling Strategies

Thiol-based coupling represents a versatile and powerful methodology for constructing thioether linkages in complex molecules [6] [3]. The synthesis of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid can utilize several thiol coupling approaches, each offering distinct advantages depending on the synthetic context.

Photoinitiated thiol-ene coupling has emerged as a particularly attractive method due to its mild reaction conditions and high functional group tolerance [6]. This approach utilizes ultraviolet light in the presence of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone to generate thiyl radicals that add across carbon-carbon double bonds [6]. The reaction proceeds through a radical chain mechanism, offering excellent chemoselectivity and minimal side product formation.

Temperature effects in thiol-ene coupling exhibit unique characteristics, with lower temperatures often providing enhanced yields and selectivity [6]. This counterintuitive temperature dependence has been attributed to the equilibrium nature of the thiyl radical addition step, where lower temperatures favor the forward reaction [6]. Optimization studies have demonstrated that reactions conducted at temperatures as low as negative eighty degrees Celsius can provide superior results compared to room temperature conditions.

The choice of thiol coupling partner significantly influences reaction efficiency. Electron-withdrawing substituents on the thiol generally enhance reactivity by increasing the electrophilicity of the thiyl radical [6]. Conversely, electron-donating groups may decrease reactivity but can provide enhanced selectivity in complex synthetic contexts.

Nucleophilic thiol addition represents an alternative approach that proceeds through an ionic mechanism rather than radical pathways [3]. This methodology typically employs basic conditions to generate thiolate anions that subsequently attack electrophilic centers such as alkyl halides or activated esters. The choice between radical and ionic mechanisms depends on the specific substrate requirements and desired reaction conditions.

Macrocyclic Sulfate-Mediated Synthesis

Macrocyclic sulfate-mediated synthesis has emerged as an innovative approach for constructing complex polyethylene glycol derivatives with precise structural control [7] [8]. This methodology utilizes diazido macrocyclic sulfate monomers as building blocks for iterative polymerization processes that can accommodate diverse functional groups.

The synthesis of diazido macrocyclic sulfates begins with stereodefined precursors such as (R)-epichlorohydrin, ensuring consistent stereochemistry throughout the polymerization process [7]. The incorporation of azide functionality provides versatile handles for subsequent functionalization through click chemistry approaches. Ring opening of the cyclic sulfate monomers proceeds under mild conditions, allowing for the preservation of sensitive functional groups.

The macrocyclic approach offers several advantages over linear polymerization strategies. The cyclic nature of the monomers provides enhanced control over molecular weight distribution and reduces the formation of branched or crosslinked products [7]. Additionally, the sulfate leaving group provides excellent reactivity while maintaining stability under storage conditions.

Optimization of macrocyclic sulfate-mediated synthesis requires careful attention to monomer size and substitution patterns. Studies have demonstrated that smaller macrocycles (containing 4-6 ethylene glycol units) provide optimal reactivity and stability, while larger rings may exhibit decreased stability during purification [7]. The incorporation of azide functionalities allows for subsequent modification through copper-catalyzed azide-alkyne cycloaddition or other click chemistry approaches.

Protecting Group Strategies

The 4-methoxytrityl (Mmt) protecting group represents one of the most versatile and widely utilized protecting groups for thiol functionalities in complex organic synthesis [9] [10]. The introduction of the methoxytrityl group to thiol substrates typically proceeds through reaction with 4-methoxytrityl chloride under basic conditions, providing excellent yields and minimal side product formation.

The reaction mechanism involves nucleophilic attack of the thiol on the electrophilic carbon of the methoxytrityl chloride, resulting in the formation of a stable thioether linkage [3]. The use of N,N-diisopropylethylamine as a base provides optimal conditions for this transformation, offering sufficient basicity to deprotonate the thiol while avoiding unwanted side reactions [3]. The reaction typically proceeds rapidly at room temperature, with complete conversion achieved within two hours.

Solvent selection plays a crucial role in the efficiency of methoxytrityl protection. Dichloromethane and chloroform provide excellent solvation for both reactants and products, while polar protic solvents should be avoided due to potential competition with the thiol nucleophile [3]. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the methoxytrityl chloride reagent.

The methoxytrityl group offers several advantages over alternative protecting groups for thiol functionalities. The enhanced electron density provided by the methoxy substituent increases the acid lability compared to the parent trityl group, allowing for milder deprotection conditions [9] [11]. This enhanced sensitivity is particularly valuable when working with complex substrates that may contain other acid-sensitive functionalities.

Quality control and characterization of methoxytrityl-protected thiols can be accomplished through standard spectroscopic techniques. Nuclear magnetic resonance spectroscopy readily identifies the characteristic aromatic signals of the methoxytrityl group, while the methoxy substituent provides a distinctive singlet in the proton spectrum [3]. High-performance liquid chromatography analysis confirms the purity and identity of the protected thiol products.

Selective Deprotection Methods

The selective removal of methoxytrityl protecting groups requires careful optimization of reaction conditions to achieve quantitative deprotection while preserving other sensitive functionalities [10] [11]. The enhanced acid lability of the methoxytrityl group compared to other trityl derivatives allows for the use of mild acidic conditions that minimize unwanted side reactions.

The standard deprotection protocol utilizes dilute trifluoroacetic acid (1-3%) in dichloromethane, often in the presence of triethylsilane as a cation scavenger [3] [11]. The triethylsilane serves to intercept the carbocation intermediate formed during trityl cleavage, driving the equilibrium toward complete deprotection and preventing recombination reactions [11]. This combination provides rapid and quantitative deprotection under mild conditions.

Temperature control during deprotection is critical for optimal results. While the reaction proceeds readily at room temperature, cooling to 0°C can provide enhanced selectivity when multiple acid-sensitive groups are present [11]. The reaction time typically ranges from 5 minutes to 2 hours, depending on the substrate complexity and desired selectivity.

Monitoring deprotection progress can be accomplished through several analytical techniques. Thin-layer chromatography provides rapid assessment of reaction completion, while nuclear magnetic resonance spectroscopy offers quantitative analysis of conversion [10]. The disappearance of characteristic methoxytrityl signals combined with the appearance of free thiol proton signals confirms successful deprotection.

Post-deprotection workup requires careful attention to prevent oxidation of the newly formed free thiol. Immediate neutralization of the acidic reaction mixture followed by extraction under inert atmosphere helps preserve thiol integrity [3]. In some cases, immediate protection with alternative protecting groups or coupling to final targets may be preferred to minimize handling of the free thiol intermediate.

Purification and Characterization Techniques

The purification of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid and its synthetic intermediates requires a combination of classical and modern separation techniques [12] [13]. The amphiphilic nature of the target compound, containing both hydrophobic methoxytrityl and hydrophilic polyethylene glycol portions, presents unique challenges for purification strategy development.

Column chromatography represents the primary purification method for most synthetic intermediates [13] [14]. Silica gel serves as the most commonly employed stationary phase, with gradient elution systems utilizing mixtures of dichloromethane, methanol, and ethyl acetate providing optimal separation [13]. The selection of solvent gradients requires careful optimization based on thin-layer chromatography screening to ensure adequate resolution of the target compound from impurities.

The polyethylene glycol chain length significantly influences chromatographic behavior, with longer chains generally requiring more polar elution conditions [14]. Size exclusion chromatography may be employed as a complementary technique for separating compounds with significant molecular weight differences [15]. This approach is particularly valuable for removing oligomeric impurities that may form during polyethylene glycol chain assembly.

Crystallization techniques offer an alternative purification approach when the target compound exhibits favorable solid-state properties [12] [16]. The identification of suitable crystallization solvents requires systematic screening of solvent systems with varying polarities. Antisolvent precipitation using mixtures of organic solvents and hydrocarbons often provides effective purification with high recovery yields [17].

Advanced purification techniques including preparative high-performance liquid chromatography may be required for final purification stages [18]. Reversed-phase columns with C18 stationary phases typically provide excellent resolution for amphiphilic compounds, while gradient elution with acetonitrile-water mixtures allows for precise separation control [18].

Characterization of the purified compound employs a comprehensive suite of analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with both proton and carbon-13 spectra offering detailed information about connectivity and purity [18]. Mass spectrometry, particularly electrospray ionization, confirms molecular weight and provides fragmentation patterns consistent with the expected structure [3].

Optimization Parameters for Enhanced Yield

The optimization of synthetic yields for alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid requires systematic investigation of multiple reaction parameters [19] [20]. Modern approaches to reaction optimization incorporate design of experiments methodologies and automated screening platforms to efficiently explore multidimensional parameter spaces.

Temperature optimization represents one of the most critical parameters for yield enhancement [19]. The optimal temperature range varies significantly depending on the specific synthetic step, with some reactions benefiting from elevated temperatures while others require cooling for optimal results [6]. Design of experiments approaches allow for systematic exploration of temperature effects while accounting for interactions with other variables.

Solvent system selection profoundly impacts both reaction efficiency and product selectivity [19] [16]. The amphiphilic nature of the target compound requires careful balance between solvation of polar and nonpolar regions. Binary and ternary solvent mixtures often provide superior results compared to single solvents, with optimization requiring systematic screening of composition ratios.

Catalyst loading and selection significantly influence reaction rates and selectivity [19] [20]. For reactions employing transition metal catalysts, optimization of metal loading, ligand selection, and additive effects requires comprehensive screening approaches. Automated synthesis platforms enable rapid exploration of catalyst parameter space while maintaining consistent reaction conditions.

Reaction time optimization involves balancing conversion efficiency against side product formation [19]. Kinetic monitoring through automated sampling and analysis allows for precise determination of optimal reaction endpoints. Advanced optimization algorithms can predict optimal stopping points based on real-time conversion data.

Concentration effects impact both reaction kinetics and selectivity [19]. Higher concentrations generally favor reaction rates but may promote unwanted side reactions or precipitation. Optimal substrate concentrations often represent a compromise between efficiency and selectivity, requiring systematic optimization for each synthetic step.

Protective atmosphere considerations become critical when handling thiol functionalities or other oxidation-sensitive groups [12]. Comparative studies under nitrogen, argon, or ambient conditions help determine the necessity and optimal implementation of inert atmosphere techniques.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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